Cas no 930298-97-8 (1-(4-Methylphenyl)-2-oxo-3-pyrrolidinecarbonitrile)
1-(4-Methylphenyl)-2-oxo-3-pyrrolidinecarbonitrile Chemical and Physical Properties
Names and Identifiers
-
- 2-Oxo-1-(p-tolyl)pyrrolidine-3-carbonitrile
- 1-(4-Methylphenyl)-2-oxo-3-pyrrolidinecarbonitrile
- DTXSID90582961
- 1-(4-Methylphenyl)-2-oxopyrrolidine-3-carbonitrile
- GB-0706
- MFCD09817454
- AKOS005072664
- J-510199
- CS-0319056
- 930298-97-8
-
- MDL: MFCD09817454
- Inchi: 1S/C12H12N2O/c1-9-2-4-11(5-3-9)14-7-6-10(8-13)12(14)15/h2-5,10H,6-7H2,1H3
- InChI Key: RCFHBENPHFOKST-UHFFFAOYSA-N
- SMILES: O=C1C(C#N)CCN1C1C=CC(C)=CC=1
Computed Properties
- Exact Mass: 200.094963011g/mol
- Monoisotopic Mass: 200.094963011g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 296
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 44.1Ų
1-(4-Methylphenyl)-2-oxo-3-pyrrolidinecarbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM198055-5g |
1-(4-Methylphenyl)-2-oxo-3-pyrrolidinecarbonitrile |
930298-97-8 | 95% | 5g |
$370 | 2021-08-05 | |
| TRC | M357500-50mg |
1-(4-Methylphenyl)-2-oxo-3-pyrrolidinecarbonitrile |
930298-97-8 | 50mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M357500-100mg |
1-(4-Methylphenyl)-2-oxo-3-pyrrolidinecarbonitrile |
930298-97-8 | 100mg |
$ 65.00 | 2022-06-03 | ||
| TRC | M357500-500mg |
1-(4-Methylphenyl)-2-oxo-3-pyrrolidinecarbonitrile |
930298-97-8 | 500mg |
$ 185.00 | 2022-06-03 | ||
| Alichem | A109004894-5g |
2-Oxo-1-(p-tolyl)pyrrolidine-3-carbonitrile |
930298-97-8 | 95% | 5g |
$1025.10 | 2023-08-31 | |
| Alichem | A109004894-10g |
2-Oxo-1-(p-tolyl)pyrrolidine-3-carbonitrile |
930298-97-8 | 95% | 10g |
$1460.60 | 2023-08-31 | |
| Alichem | A109004894-25g |
2-Oxo-1-(p-tolyl)pyrrolidine-3-carbonitrile |
930298-97-8 | 95% | 25g |
$2460.24 | 2023-08-31 | |
| Apollo Scientific | OR12472-1g |
1-(4-Methylphenyl)-2-oxopyrrolidine-3-carbonitrile |
930298-97-8 | 1g |
£94.00 | 2023-09-02 | ||
| Apollo Scientific | OR12472-5g |
1-(4-Methylphenyl)-2-oxopyrrolidine-3-carbonitrile |
930298-97-8 | 5g |
£174.00 | 2023-09-02 | ||
| Chemenu | CM198055-1g |
1-(4-Methylphenyl)-2-oxo-3-pyrrolidinecarbonitrile |
930298-97-8 | 95% | 1g |
$129 | 2024-07-19 |
1-(4-Methylphenyl)-2-oxo-3-pyrrolidinecarbonitrile Suppliers
1-(4-Methylphenyl)-2-oxo-3-pyrrolidinecarbonitrile Related Literature
-
M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
-
Ke Chen,Shuai Liu,Liang Mei,Feng Jin,Bo Zhang,Fengxiang Ma,Yewei Chen,Hong Deng,Min Guo,Qingxu Yu Analyst, 2020,145, 1524-1530
-
Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
-
Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
Additional information on 1-(4-Methylphenyl)-2-oxo-3-pyrrolidinecarbonitrile
Introduction to 1-(4-Methylphenyl)-2-oxo-3-pyrrolidinecarbonitrile (CAS No. 930298-97-8)
1-(4-Methylphenyl)-2-oxo-3-pyrrolidinecarbonitrile, a compound with the chemical identifier CAS No. 930298-97-8, is a significant molecule in the field of pharmaceutical chemistry. This compound belongs to the class of pyrrolidine derivatives, which have garnered considerable attention due to their diverse biological activities and potential applications in drug development. The structural features of this molecule, particularly its 1-(4-methylphenyl)-2-oxo-3-pyrrolidinecarbonitrile backbone, make it a valuable scaffold for designing novel therapeutic agents.
The synthesis and characterization of 1-(4-methylphenyl)-2-oxo-3-pyrrolidinecarbonitrile have been extensively studied in recent years. The compound's unique chemical properties, including its reactivity and stability, make it a promising candidate for further investigation. Researchers have explored various synthetic pathways to optimize the production of this molecule, ensuring high purity and yield. These efforts are crucial for advancing its application in pharmaceutical research and development.
In the realm of medicinal chemistry, 1-(4-methylphenyl)-2-oxo-3-pyrrolidinecarbonitrile has shown remarkable potential as a lead compound for the development of new drugs. Its structural motif is reminiscent of several bioactive molecules that have demonstrated efficacy in treating various diseases. The presence of a nitrile group and an oxo group in its structure contributes to its versatile reactivity, enabling modifications that can fine-tune its biological profile.
Recent studies have highlighted the pharmacological properties of 1-(4-methylphenyl)-2-oxo-3-pyrrolidinecarbonitrile. Researchers have investigated its effects on different biological targets, including enzymes and receptors involved in metabolic pathways. Preliminary findings suggest that this compound may exhibit inhibitory activity against certain enzymes, making it a potential candidate for treating metabolic disorders. Additionally, its interaction with specific receptors has been explored, revealing possible applications in neuropharmacology.
The role of computational chemistry in understanding the behavior of 1-(4-methylphenyl)-2-oxo-3-pyrrolidinecarbonitrile cannot be overstated. Advanced computational methods have been employed to predict the molecule's binding affinity to biological targets and to simulate its interactions at the molecular level. These simulations provide valuable insights into the compound's mechanism of action and help guide the design of more effective derivatives.
The development of novel synthetic methodologies for 1-(4-methylphenyl)-2-oxo-3-pyrrolidinecarbonitrile has been a focal point in recent research. Transition metal-catalyzed reactions have emerged as powerful tools for constructing complex molecular frameworks efficiently. These catalytic approaches not only improve reaction yields but also enable the introduction of functional groups that enhance the biological activity of the compound.
The application of 1-(4-methylphenyl)-2-oxo-3-pyrrolidinecarbonitrile in drug discovery is further supported by its compatibility with various biocatalytic systems. Enzymatic transformations have been explored as sustainable alternatives to traditional synthetic methods, offering advantages such as milder reaction conditions and higher selectivity. These biocatalytic approaches align with the growing emphasis on green chemistry principles in pharmaceutical research.
Future directions in the study of 1-(4-methylphenyl)-2-oxo-3-pyrrolidinecarbonitrile include exploring its potential as an intermediate in multi-step syntheses aimed at creating novel drug candidates. The compound's structural flexibility allows for diverse modifications, which can be tailored to target specific therapeutic areas. Additionally, investigating its pharmacokinetic properties will be essential for evaluating its suitability for clinical applications.
The impact of 1-(4-methylphenyl)-2-oxo-3-pyrrolidinecarbonitrile on pharmaceutical innovation is significant. Its unique chemical properties and promising biological activities make it a valuable asset in the quest for new treatments. As research continues to uncover more about this compound's potential, it is likely to play an increasingly important role in the development of next-generation therapeutics.
930298-97-8 (1-(4-Methylphenyl)-2-oxo-3-pyrrolidinecarbonitrile) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)